2-Nitro-1,3-indandione Dihydrate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactions
2-Nitro-1,3-indandione dihydrate is also a key component in the synthesis of various chemical compounds. It's used in the enantioselective construction of spiro-1,3-indandiones with three stereocenters via organocatalytic Michael-aldol reactions. This process leads to the formation of chiral spiro-1,3-indandione derivatives with high enantioselectivities and diastereoselectivities (Duan, Cheng, & Li, 2015). Moreover, the compound participates in reactions with pyridine and picolines to produce various by-products, a process that's been explained using electronic theory (Metro & Taurins, 1952).
Applications in Material Synthesis
This compound plays a role in the formation of acetals of 4-substituted 1,3-indandiones, influencing the kinetic and thermodynamic control of the products. It's been observed that the reaction of 4-nitrol,3-indandione with ethylene glycol produces different types of acetals and thioacetals (Sakane, Otsuji, & Imoto, 1974). Additionally, the compound has been used in an efficient one-pot, four-component synthesis of spirooxindole dihydropyridine derivatives, highlighting its versatility in complex chemical syntheses (Mohammadi, Taheri, & Amouzegar, 2017).
Mechanism of Action
Target of Action
It’s known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
It’s known that indane-1,3-dione, a closely related compound, is used as an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for nlo applications .
Biochemical Pathways
It’s known that indane-1,3-dione, a closely related compound, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Properties
IUPAC Name |
2-nitroindene-1,3-dione;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4.2H2O/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14;;/h1-4,7H;2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWGGIKMVZYGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-].O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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